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Introduction

Umber is a natural earth pigment characterized by its brown or reddish-brown color, which has
been used for centuries in various applications, including art and coatings. The color and
properties of umber are derived from its mineralogical composition, primarily a mixture of iron
and manganese oxides. Raw umber is a yellowish-brown pigment, while burnt umber, which is
produced by heating raw umber, exhibits a deeper reddish hue due to the transformation of
some iron hydroxides to hematite.[1][2] The principal coloring agents are iron oxides (goethite,
hematite) and manganese oxides.[3][4]

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique ideal for identifying
and quantifying the crystalline phases present in a material.[5] By analyzing the diffraction
pattern of a sample, the constituent mineral phases can be identified and their relative
abundances determined. This application note provides a detailed protocol for the quantitative
analysis of umber pigments using XRD, with a focus on the Rietveld refinement method for
accurate quantification.[6][7][8]

Experimental Principle
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X-ray diffraction is based on the constructive interference of monochromatic X-rays and a
crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce
monochromatic radiation, collimated to concentrate the rays, and directed toward the sample.
The interaction of the incident rays with the sample produces constructive interference when
the conditions of Bragg's Law (nA = 2d sinB) are satisfied. This law relates the wavelength of
electromagnetic radiation to the diffraction angle and the lattice spacing in a crystalline sample.
The diffracted X-rays are then detected, processed, and counted. The resulting X-ray diffraction
pattern is a plot of intensity versus the angle of the detector, 26.

Quantitative phase analysis (QPA) using XRD determines the relative amounts of different
crystalline phases in a mixture.[9] The intensity of the diffraction peaks of a particular phase is
proportional to its concentration in the mixture.[5] The Rietveld refinement method is a
sophisticated technique that involves fitting a calculated diffraction pattern to the entire
experimental pattern.[6][7][8] This method requires knowledge of the crystal structures of all
phases present and can provide highly accurate quantitative results, including the weight
percentage of each phase and information on crystallite size and strain.[6][10]

Experimental Protocol

This protocol outlines the steps for analyzing the mineralogical composition of umber pigments
using X-ray powder diffraction (XRPD).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data.[11] The goal is to
produce a fine, homogeneous powder with a random orientation of crystallites.

o Grinding: If the umber sample is in a coarse or aggregated form, it must be ground to a fine
powder. This can be achieved using an agate mortar and pestle or a micronizing mill.[12]
The optimal particle size for quantitative XRD is typically less than 10 pm to minimize micro-
absorption effects and ensure good patrticle statistics.[12] Care should be taken to avoid
over-grinding, which can lead to amorphization of the crystalline phases.[12]

e Homogenization: Ensure the ground powder is thoroughly mixed to achieve a homogeneous
sample representative of the bulk material.
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o Sample Mounting: The powdered sample is then mounted in a sample holder. The back-
loading or side-loading methods are generally preferred over top-loading to reduce preferred
orientation of the crystallites, which can significantly affect the accuracy of quantitative
analysis.[12] The surface of the sample should be flat and level with the surface of the
sample holder.[13]

XRD Data Collection

e Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source
and a high-speed detector is suitable for this analysis.

e |nstrument Parameters:

o

X-ray Tube: Cu Ka radiation (A = 1.5406 A)
o Voltage and Current: 40 kV and 40 mA

o Scan Range (26): 5° to 80°

o Step Size: 0.02°

o Time per Step: 1-2 seconds

o Optics: Divergence slit, anti-scatter slit, and Soller slits to control the beam geometry. A
monochromator or K[ filter should be used to remove Cu Kf(3 radiation.

Data Analysis: Rietveld Refinement

o Phase Identification: The initial step in data analysis is to identify the mineral phases present
in the umber sample. This is done by comparing the experimental diffraction pattern to a
database of known diffraction patterns, such as the ICDD PDF (International Centre for
Diffraction Data, Powder Diffraction File).

» Rietveld Refinement: Once the phases are identified, quantitative analysis is performed
using the Rietveld method with appropriate software (e.g., GSAS-II, FullProf, HighScore
Plus). The refinement process involves the following steps:
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o Input Crystal Structures: Obtain the crystallographic information files (CIFs) for all
identified phases (e.g., Goethite - FeO(OH), Hematite - Fe20s3, Quartz - SiO2, and
manganese oxides like Pyrolusite - MnO2z or Bixbyite - (Mn,Fe)203).

o Refine Background: Model the background of the diffraction pattern using a suitable
function.

o Refine Scale Factors: The scale factor for each phase is directly proportional to its weight
fraction in the mixture.

o Refine Unit Cell Parameters: Adjust the lattice parameters for each phase to account for
any shifts in peak positions.

o Refine Peak Profile Parameters: Model the shape of the diffraction peaks using functions
that account for instrumental broadening and sample-related effects like crystallite size
and strain.

o Assess Goodness of Fit: The quality of the refinement is evaluated using numerical
indicators such as Rwp (weighted-profile R-factor) and x? (goodness of fit). A good
refinement will have low R-factors and a flat difference plot (observed pattern minus
calculated pattern).

Data Presentation

The quantitative results from the Rietveld refinement should be summarized in a clear and
concise table.

. Chemical Crystal .

Mineral Phase Space Group Weight %
Formula System

Goethite a-FeO(OH) Orthorhombic Pbnm 65.3
Hematite a-Fe203 Rhombohedral R-3c 15.8
Quartz SiO2 Trigonal P3221 10.2
Pyrolusite MnO:2 Tetragonal P42/mnm 8.7
Total 100.0
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Caption: Example of quantitative phase analysis results for a raw umber sample obtained from
Rietveld refinement of XRD data.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the XRD analysis of umber and
the logical relationship of the Rietveld refinement process.
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Caption: Experimental workflow for the XRD analysis of umber pigments.
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Caption: Logical relationship of the Rietveld refinement process for quantitative phase analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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